Ethyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
ETHYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The cyano group and the pyridinyl group play crucial roles in its reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-5-OXO-4,4A,5,6,7,8-HEXAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE
- ETHYL 2-{[5-ACETYL-3-CYANO-6-METHYL-4-[(E)-2-PHENYLETHENYL]PYRIDIN-2-YL]SULFANYL}ACETATE
Uniqueness
ETHYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C17H16N2O2S/c1-3-21-16(20)11-22-17-14(10-18)8-9-15(19-17)13-6-4-12(2)5-7-13/h4-9H,3,11H2,1-2H3 |
InChI Key |
SEMGYHYLFOTHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C#N |
Origin of Product |
United States |
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